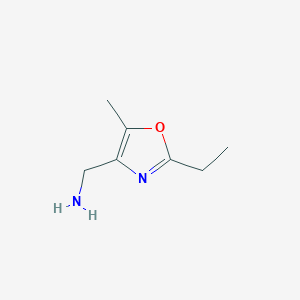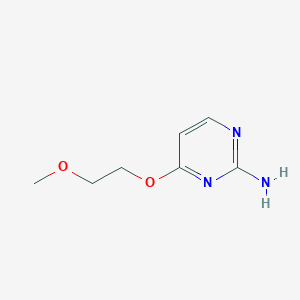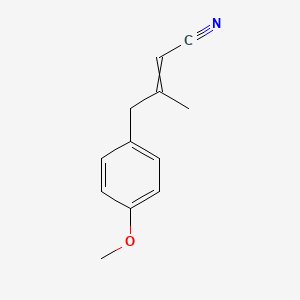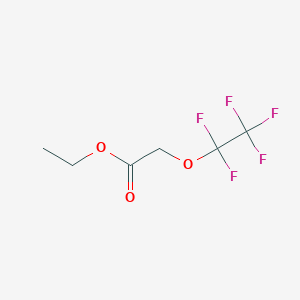
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine
説明
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular weight of 126.16 . It is a liquid at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 . This indicates that the compound has a 5-membered ring structure containing one oxygen atom and one nitrogen atom. Physical And Chemical Properties Analysis
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 126.16 .科学的研究の応用
Antiviral Activity
The indole nucleus, which is structurally similar to the oxazole moiety found in (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine, has been reported to exhibit significant antiviral properties. Derivatives of indole have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine could potentially be modified to enhance its antiviral capabilities.
Anti-HIV Properties
Indole derivatives have also been explored for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise as anti-HIV-1 agents . By extension, (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine could serve as a scaffold for developing new compounds with potential anti-HIV activity.
Anticancer Applications
The indole ring system is prevalent in many natural products and drugs with anticancer properties. Research has focused on the synthesis of indole derivatives as biologically active compounds for treating cancer cells . Given the structural similarities, (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine may be a candidate for creating new anticancer agents.
Antimicrobial Effects
Indole derivatives have been recognized for their antimicrobial effects, which include activity against a broad spectrum of bacteria and fungi. The oxazole ring of (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine could be functionalized to enhance these properties, potentially leading to the development of new antimicrobial agents .
Antioxidant Properties
The indole nucleus is known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. By analogy, (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine might be utilized to synthesize derivatives with enhanced antioxidant capabilities, contributing to the treatment of diseases caused by oxidative damage .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth. The oxazole compound could be studied for its effects on plant growth and development, potentially leading to applications in agriculture and horticulture .
Safety and Hazards
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
作用機序
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . They have been associated with various biological responses, often due to the presence of hetero atoms or groupings .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern in the oxazole derivatives . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
特性
IUPAC Name |
(2-ethyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-9-6(4-8)5(2)10-7/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYCVDAZFUHLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)


![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)


![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)

![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)